2,3-Dibromo-5-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dibromo-5-(trifluoromethyl)pyridine is a polyhalogenated pyridine derivative that is of significant interest in various fields of chemistry and biology. Although the specific compound is not directly studied in the provided papers, related compounds such as 5-Bromo-2-(trifluoromethyl)pyridine and 2,3-Dichloro-5-trifluoromethyl pyridine have been investigated for their spectroscopic properties and their utility in synthesizing pesticides, respectively . These studies suggest that 2,3-Dibromo-5-(trifluoromethyl)pyridine would also have interesting properties and potential applications.
Synthesis Analysis
The synthesis of related halogenated pyridines typically involves the reaction of different halogenated pyridines with various electrophiles or the substitution of halogens in the pyridine ring. For instance, 4-lithio-2,6-dibromo-3,5-difluoropyridine can be prepared from tribromo-difluoropyridine and reacts with electrophiles to yield functionalized pyridine derivatives . Similarly, the synthesis of 2,3-Dichloro-5-trifluoromethyl pyridine has been reviewed, highlighting the common processes and evaluating their efficiency . These methods could potentially be adapted for the synthesis of 2,3-Dibromo-5-(trifluoromethyl)pyridine.
Molecular Structure Analysis
The molecular structure of halogenated pyridines can be characterized using spectroscopic techniques such as FT-IR, NMR, and X-ray crystallography. The spectroscopic characterization of 5-Bromo-2-(trifluoromethyl)pyridine was performed using FT-IR and NMR spectroscopies, and its geometric structure was optimized using density functional theory (DFT) . An X-ray crystallographic study of a related compound provided insights into its solid-state lattice packing arrangement . These techniques could be applied to determine the molecular structure of 2,3-Dibromo-5-(trifluoromethyl)pyridine.
Chemical Reactions Analysis
The reactivity of halogenated pyridines with various electrophiles leads to the formation of a wide range of functionalized derivatives. The study of 4-lithio-2,6-dibromo-3,5-difluoropyridine's reactions with electrophiles demonstrates the versatility of such compounds in organic synthesis . The chemical reactions of 2,3-Dibromo-5-(trifluoromethyl)pyridine would likely follow similar patterns, allowing for the creation of diverse compounds with potential applications in pharmaceuticals and agrochemicals.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated pyridines can be quite distinctive due to the presence of halogen atoms and functional groups. The non-linear optical (NLO) properties of 5-Bromo-2-(trifluoromethyl)pyridine were determined, and the HOMO-LUMO energies were examined using time-dependent DFT (TD-DFT) . Additionally, the antimicrobial activities of these compounds can be assessed using methods like the minimal inhibitory concentration (MIC) . These properties are crucial for understanding the behavior of 2,3-Dibromo-5-(trifluoromethyl)pyridine in various environments and its potential applications.
Scientific Research Applications
Synthesis and Pesticide Applications
2,3-Dibromo-5-(trifluoromethyl)pyridine is primarily utilized in the synthesis of various chemical compounds. One of its key applications is in the synthesis of pesticides, as explored in the study by Lu Xin-xin (2006). This study reviews the normal processes of synthesizing this compound and evaluates each process's effectiveness.
Spectroscopy and Antimicrobial Studies
Another significant aspect of this compound is its spectroscopic characterization. In a study by H. Vural & M. Kara (2017), Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies were used to characterize 5-Bromo-2-(trifluoromethyl)pyridine, a related compound. Additionally, this study explored the antimicrobial activities of the compound, highlighting its potential in medical research and applications.
Crystallographic and Structural Studies
The crystal structure and hydrogen-bonding properties of related compounds have been studied extensively, providing valuable insights into their chemical behavior. N. Ye & J. Tanski (2020) focused on the crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate, demonstrating the molecule's unique hydrogen-bonding dimer formation.
Application in Organic Synthesis
Further research into the synthesis of multifunctional pyridine derivatives using bromofluoropyridine derivatives was conducted by H. Benmansour et al. (2001). Their work highlights the versatility of these compounds in creating a variety of functionalized pyridine derivatives.
Safety And Hazards
2,3-Dibromo-5-(trifluoromethyl)pyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .
Future Directions
Trifluoromethylpyridine (TFMP) and its derivatives, including 2,3-Dibromo-5-(trifluoromethyl)pyridine, have been widely used in the agrochemical and pharmaceutical industries. More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .
properties
IUPAC Name |
2,3-dibromo-5-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2F3N/c7-4-1-3(6(9,10)11)2-12-5(4)8/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIDFUURRDIAINQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)Br)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2F3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650462 |
Source
|
Record name | 2,3-Dibromo-5-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.89 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dibromo-5-(trifluoromethyl)pyridine | |
CAS RN |
79623-38-4 |
Source
|
Record name | 2,3-Dibromo-5-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.